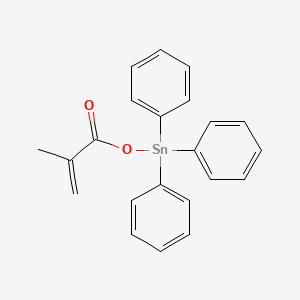

(Methacryloyloxy)triphenyltin

Description

Properties

IUPAC Name |

triphenylstannyl 2-methylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C6H5.C4H6O2.Sn/c3*1-2-4-6-5-3-1;1-3(2)4(5)6;/h3*1-5H;1H2,2H3,(H,5,6);/q;;;;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNRFAGAIHOKUES-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)O[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O2Sn | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.1 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4588-60-7 | |

| Record name | Triphenyltin methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004588607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies and Precursor Chemistry of Methacryloyloxy Triphenyltin

Advanced Synthetic Routes for (Methacryloyloxy)triphenyltin Formation

The creation of (Methacryloyloxy)triphenyltin involves the formation of an ester linkage between a triphenyltin (B1233371) moiety and a methacrylate (B99206) group. While several methods exist, the field is continually evolving towards more efficient and selective synthetic strategies.

Reaction Pathways Involving Triphenyltin Derivatives and Methacrylate Esters

The primary routes to (Methacryloyloxy)triphenyltin involve the reaction of a triphenyltin precursor with either methacrylic acid or one of its esters.

One of the most common methods is the direct condensation of triphenyltin hydroxide (B78521) with methacrylic acid. This reaction, typically carried out in a solvent that allows for the azeotropic removal of water, drives the equilibrium towards the formation of the desired ester. The choice of solvent and the efficiency of water removal are critical parameters in this process.

Another significant pathway is the reaction of triphenyltin chloride with a salt of methacrylic acid, such as sodium methacrylate. This salt metathesis reaction results in the formation of (Methacryloyloxy)triphenyltin and a salt byproduct, typically sodium chloride, which can be removed by filtration.

Transesterification represents another viable, albeit less common, route. This involves the reaction of a triphenyltin compound, such as triphenyltin acetate, with a methacrylate ester like methyl methacrylate. This equilibrium-driven process often requires a catalyst and the removal of the more volatile alcohol byproduct to proceed to completion.

A more advanced approach involves the reaction of triphenyltin hydride with methacrylic acid or its esters. emerald.com This method, often initiated by radical initiators, can offer alternative reaction conditions and selectivities compared to the more traditional ionic pathways. emerald.com

Exploration of Catalytic Systems and Their Influence on Reaction Kinetics

While some syntheses of (Methacryloyloxy)triphenyltin can proceed without a catalyst, particularly at elevated temperatures, the use of catalytic systems is crucial for enhancing reaction rates and enabling milder reaction conditions. Organotin compounds themselves, such as dibutyltin (B87310) dilaurate and dibutyltin oxide, are known to be effective catalysts for esterification and transesterification reactions. gelest.com Their mechanism of action is believed to involve the coordination of the tin atom to the carbonyl oxygen of the methacrylate and the hydroxyl group of the alcohol or carboxylic acid, thereby activating the substrates towards nucleophilic attack.

The Lewis acidity of the tin center plays a pivotal role in its catalytic activity. The presence of electron-withdrawing groups on the tin atom can enhance its Lewis acidity and, consequently, its catalytic efficacy. The choice of ligands on the tin catalyst also influences its solubility and stability under the reaction conditions.

Kinetic studies of related organotin-catalyzed esterifications reveal that the reaction rate is often dependent on the concentration of both the catalyst and the reactants. The reaction can follow different rate laws depending on the specific mechanism, which can be influenced by the solvent and the presence of any additives.

Optimization of Reaction Conditions for Maximized Purity and Synthetic Yields

The optimization of reaction conditions is paramount for achieving high yields and purity of (Methacryloyloxy)triphenyltin. Key parameters that are typically fine-tuned include temperature, solvent, stoichiometry of reactants, and reaction time.

The table below summarizes typical reaction conditions and outcomes for the synthesis of organotin methacrylates, providing a comparative overview of different synthetic approaches.

| Precursors | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| Triphenyltin hydroxide, Methacrylic acid | None | Toluene | Reflux | 4-6 | 85-95 | >98 |

| Triphenyltin chloride, Sodium methacrylate | None | THF | Room Temp | 12 | 80-90 | >97 |

| Triphenyltin acetate, Methyl methacrylate | DBTDL | Xylene | 120-140 | 8-12 | 70-85 | >95 |

| Triphenyltin hydride, Methacrylic acid | AIBN | Benzene | 80 | 2-4 | 75-85 | >96 |

This table presents illustrative data compiled from various sources and should be considered as a general guide.

The choice of solvent is critical not only for dissolving the reactants but also for facilitating the removal of byproducts like water or low-boiling alcohols. The molar ratio of the reactants is another important factor; using a slight excess of the methacrylating agent can help to drive the reaction to completion. Reaction monitoring, often by techniques like thin-layer chromatography (TLC) or infrared (IR) spectroscopy, is essential to determine the optimal reaction time and prevent the formation of byproducts due to prolonged heating.

Design and Synthesis of Novel (Methacryloyloxy)triphenyltin Analogues

The modular nature of (Methacryloyloxy)triphenyltin allows for the systematic modification of both the triphenyltin and the methacryloyloxy components, leading to the creation of novel analogues with tailored properties.

Systematic Modification Strategies of the Triphenyltin Moiety

Modification of the triphenyltin moiety typically involves the introduction of substituents onto the phenyl rings. This can be achieved by starting with appropriately substituted triphenyltin precursors. For example, using a tolyl- or xylyl-substituted triphenyltin chloride in the reaction with sodium methacrylate would yield the corresponding substituted (Methacryloyloxy)triphenyltin analogue.

The electronic nature of the substituents on the phenyl rings can influence the reactivity of the tin center and the properties of the resulting monomer. Electron-donating groups can increase the electron density on the tin atom, potentially affecting its catalytic activity if the compound is used in subsequent polymerization reactions. Conversely, electron-withdrawing groups can enhance the Lewis acidity of the tin center.

Another strategy involves the synthesis of mixed aryl-alkyl organotin compounds, where one or two of the phenyl groups are replaced by alkyl chains. wikipedia.org This can significantly alter the steric and electronic environment around the tin atom, leading to analogues with different physical and chemical properties.

Investigation of Structural Variations within the Methacryloyloxy Group

The methacryloyloxy group offers several avenues for structural variation. One approach is to use substituted methacrylic acids or their esters in the synthesis. For instance, reacting triphenyltin hydroxide with ethyl methacrylic acid or crotonic acid would result in analogues with different alkyl substituents on the acrylate (B77674) backbone.

Furthermore, functional groups can be incorporated into the methacrylate ester chain. For example, using a hydroxy-functionalized methacrylate, such as 2-hydroxyethyl methacrylate, in a transesterification reaction with a triphenyltin precursor could yield an analogue with a pendant hydroxyl group. Such functional groups can serve as sites for further chemical modification or influence the polymerization behavior of the monomer.

The synthesis of end-functionalized polymers, which can then be reacted with a triphenyltin compound, represents a more complex but versatile approach to creating macromolecular analogues. rsc.org This allows for the precise placement of the triphenyltin moiety at the chain end of a polymer with a specifically designed methacrylate-based backbone.

Advanced Structural Elucidation and Spectroscopic Characterization of Methacryloyloxy Triphenyltin

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Determination

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular framework of (methacryloyloxy)triphenyltin in solution. By analyzing the chemical shifts, coupling constants, and relaxation times of various nuclei, including ¹H, ¹³C, and ¹¹⁹Sn, a comprehensive picture of the molecule's connectivity and stereochemistry can be assembled.

The ¹H NMR spectrum provides valuable information about the protons in the methacrylate (B99206) and phenyl groups. The vinylic protons of the methacrylate moiety are expected to appear as distinct signals in the olefinic region, while the methyl protons will present as a singlet. The protons of the three phenyl groups attached to the tin atom typically exhibit complex multiplets in the aromatic region of the spectrum.

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. The carbonyl carbon of the ester group is a key diagnostic signal, typically found in the downfield region of the spectrum. The chemical shifts of the phenyl carbons are influenced by the electron-withdrawing nature of the triphenyltin (B1233371) group. capes.gov.brscispace.com

Of particular significance is ¹¹⁹Sn NMR spectroscopy, which directly probes the tin center. The chemical shift of the ¹¹⁹Sn nucleus is highly sensitive to the coordination number and geometry around the tin atom. researchgate.netnih.govhuji.ac.il For four-coordinate triphenyltin(IV) compounds, the ¹¹⁹Sn chemical shifts typically fall within the range of -40 to -120 ppm. capes.gov.br In solution, (methacryloyloxy)triphenyltin is expected to exist primarily as a four-coordinate species with a tetrahedral geometry around the tin atom. The coupling constants between tin and carbon, specifically the one-bond coupling ¹J(¹¹⁹Sn-¹³C), provide further structural information. For four-coordinate triphenyltin compounds, these coupling constants are typically in the range of 550–660 Hz. capes.gov.br

Table 1: Predicted NMR Spectroscopic Data for (Methacryloyloxy)triphenyltin

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| ¹H (Vinyl) | 5.5 - 6.5 | m | |

| ¹H (CH₃) | ~1.9 | s | |

| ¹H (Phenyl) | 7.2 - 7.8 | m | |

| ¹³C (C=O) | 165 - 175 | s | |

| ¹³C (C=C) | 125 - 140 | s | |

| ¹³C (CH₃) | ~18 | s | |

| ¹³C (Phenyl) | 128 - 138 | m | |

| ¹¹⁹Sn | -40 to -120 | s | ¹J(¹¹⁹Sn-¹³C) ≈ 550-660 |

Detailed Vibrational Spectroscopy (Infrared and Raman) Analysis for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups present in (methacryloyloxy)triphenyltin and probing the nature of its chemical bonds. nih.govnih.gov

The IR spectrum is particularly useful for identifying the characteristic vibrations of the methacrylate ligand. A strong absorption band corresponding to the C=O stretching vibration of the ester group is expected in the region of 1700-1730 cm⁻¹. spectroscopyonline.com The asymmetric and symmetric stretching vibrations of the C-O-C linkage will also give rise to prominent bands, typically observed around 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹, respectively. spectroscopyonline.comnih.gov The C=C stretching vibration of the methacrylate double bond usually appears around 1630-1640 cm⁻¹. nih.gov The presence of the triphenyltin moiety is indicated by bands associated with the Sn-C and Sn-O stretching vibrations, which are typically found in the lower frequency region of the spectrum.

Raman spectroscopy provides complementary information, especially for the non-polar bonds. The symmetric stretching vibrations of the phenyl rings and the C=C bond of the methacrylate group are expected to show strong signals in the Raman spectrum. nih.govresearchgate.net Analysis of both IR and Raman spectra allows for a more complete assignment of the vibrational modes of the molecule.

Table 2: Predicted Vibrational Spectroscopic Data for (Methacryloyloxy)triphenyltin

| Vibrational Mode | Predicted Infrared (IR) Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| ν(C=O) | 1700 - 1730 (strong) | |

| ν(C=C) | 1630 - 1640 (medium) | Strong |

| νas(C-O-C) | ~1250 (strong) | |

| νs(C-O-C) | ~1150 (strong) | |

| Phenyl ring modes | Multiple bands | Multiple bands |

| ν(Sn-C) | ~530 | |

| ν(Sn-O) | ~450 |

Mass Spectrometry Techniques for Precise Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable technique for determining the precise molecular mass of (methacryloyloxy)triphenyltin and for elucidating its fragmentation pathways under ionization. researchgate.netnih.gov Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used to generate the molecular ion, allowing for accurate mass determination and confirmation of the elemental composition.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The cleavage of the bond between the tin atom and the methacrylate group is a likely fragmentation pathway, leading to the formation of the triphenyltin cation ([Ph₃Sn]⁺) as a prominent peak. nih.gov Further fragmentation of the triphenyltin cation can occur through the sequential loss of phenyl groups. The methacrylate portion of the molecule will also undergo characteristic fragmentation. The presence of tin's multiple isotopes (¹¹⁶Sn, ¹¹⁷Sn, ¹¹⁸Sn, ¹¹⁹Sn, ¹²⁰Sn, ¹²²Sn, ¹²⁴Sn) results in a characteristic isotopic pattern for tin-containing fragments, which is a powerful diagnostic tool for their identification. labrulez.com

Table 3: Predicted Mass Spectrometry Data for (Methacryloyloxy)triphenyltin

| Fragment Ion | Predicted m/z | Interpretation |

| [C₂₂H₂₀O₂Sn]⁺ | 435 | Molecular Ion (for ¹²⁰Sn) |

| [C₁₈H₁₅Sn]⁺ | 351 | Triphenyltin cation (for ¹²⁰Sn) |

| [C₁₂H₁₀Sn]⁺ | 274 | Diphenyltin (B89523) cation (for ¹²⁰Sn) |

| [C₆H₅Sn]⁺ | 197 | Phenyltin cation (for ¹²⁰Sn) |

| [C₄H₅O₂]⁺ | 85 | Methacryloyl cation |

X-ray Diffraction Crystallography for Solid-State Molecular Conformation and Crystal Packing

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of (methacryloyloxy)triphenyltin in the solid state. This technique provides accurate measurements of bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and how it packs within the crystal lattice. nih.gov

In the solid state, organotin carboxylates can exhibit different coordination geometries around the tin atom, including tetrahedral, trigonal bipyramidal, or even octahedral, often through intermolecular interactions. nih.govorientjchem.org For (methacryloyloxy)triphenyltin, it is plausible that the carbonyl oxygen of the methacrylate group from a neighboring molecule could coordinate to the tin atom, leading to a five-coordinate, trigonal bipyramidal geometry with the three phenyl groups in the equatorial positions and the methacrylate oxygen and the coordinating oxygen from the adjacent molecule in the axial positions. Such intermolecular interactions would result in the formation of a polymeric chain structure in the solid state.

Table 4: Predicted X-ray Crystallographic Parameters for (Methacryloyloxy)triphenyltin (Hypothetical Polymeric Structure)

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| Coordination Geometry around Sn | Trigonal Bipyramidal |

| Sn-C (phenyl) bond length | ~2.15 Å |

| Sn-O (methacrylate) bond length | ~2.10 Å |

| Sn---O (intermolecular) distance | ~2.4 - 2.6 Å |

| C-Sn-C angles (equatorial) | ~120° |

| O-Sn-O angle (axial) | ~170 - 180° |

Correlation of Experimentally Determined Molecular Structure with Theoretical Reactivity Predictions

The detailed structural parameters obtained from spectroscopic and crystallographic studies provide a solid foundation for theoretical calculations aimed at predicting the reactivity of (methacryloyloxy)triphenyltin. Density Functional Theory (DFT) calculations can be employed to model the electronic structure and to calculate properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and bond dissociation energies. tandfonline.com

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The HOMO is typically associated with the electron-donating ability, while the LUMO relates to its electron-accepting character. For (methacryloyloxy)triphenyltin, the HOMO is likely to be localized on the electron-rich phenyl groups and the C=C bond of the methacrylate moiety, suggesting these are the primary sites for electrophilic attack. The LUMO is expected to be centered on the tin atom and the carbonyl group, indicating these as potential sites for nucleophilic attack.

The calculated electrostatic potential map can visually represent the electron density distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. This information can be used to predict the preferred sites for intermolecular interactions and chemical reactions. By correlating these theoretical predictions with the experimentally determined structure, a deeper and more nuanced understanding of the chemical reactivity of (methacryloyloxy)triphenyltin can be achieved. nih.gov

Mechanistic Investigations of Chemical Reactivity of Methacryloyloxy Triphenyltin

Hydrolytic Cleavage Pathways of (Methacryloyloxy)triphenyltin

The presence of a tin-carboxylate ester linkage in (methacryloyloxy)triphenyltin makes it susceptible to hydrolysis, a reaction that cleaves the bond between the tin atom and the oxygen atom of the methacrylate (B99206) group. This process is of significant interest due to its implications for the environmental fate and toxicological profile of triphenyltin (B1233371) compounds.

(C₆H₅)₃SnOCOC(CH₃)=CH₂ + H₂O ⇌ (C₆H₅)₃SnOH + CH₂=C(CH₃)COOH

The kinetics of hydrolysis of esters, including those of organotin compounds, can be studied using techniques like UV-visible spectrophotometry to monitor the changes in concentration of the reactants and products over time. mdpi.comcmu.edu The rate of hydrolysis is often dependent on the pH of the medium, with the reaction being catalyzed by both acid and base. cmu.eduyoutube.com

For instance, studies on the hydrolysis of other esters have shown that the rate can be significantly influenced by the electronic and steric effects of the substituents. acs.org In the case of (methacryloyloxy)triphenyltin, the bulky triphenyltin group may sterically hinder the approach of a nucleophile (water or hydroxide (B78521) ion) to the carbonyl carbon, potentially slowing down the hydrolysis rate compared to less hindered esters.

Thermodynamically, the hydrolysis of esters is generally a spontaneous process under standard conditions, although the position of the equilibrium can be influenced by the specific reaction conditions. The thermodynamic parameters, such as the enthalpy (ΔH) and entropy (ΔS) of hydrolysis, provide insight into the energy changes and the change in disorder of the system during the reaction. For many ester hydrolysis reactions, the enthalpy change is negative (exothermic), and the entropy change is often small but can be positive due to the increase in the number of molecules in the system.

A representative table of kinetic parameters for the hydrolysis of a related class of compounds, phenylmethacrylates, is provided below to illustrate the type of data that would be relevant for (methacryloyloxy)triphenyltin.

| Triad | Rate Constant (k) at 323 K (s⁻¹) | Activation Energy (Ea) (kJ/mol) |

| Ester with 0 reacted neighbors | k₀ = 1.0 x 10⁻⁵ | 62.8 |

| Ester with 1 reacted neighbor | k₁ = 2.5 x 10⁻⁵ | 58.6 |

| Ester with 2 reacted neighbors | k₂ = 0.5 x 10⁻⁵ | 66.9 |

| This table presents kinetic data for the basic hydrolysis of side groups in polyphenylmethacrylate in a DMSO/H₂O mixture, which serves as an illustrative example of the kinetic parameters that would be determined for the hydrolysis of (methacryloyloxy)triphenyltin. mdpi.com |

The primary products of the hydrolysis of (methacryloyloxy)triphenyltin are triphenyltin hydroxide ((C₆H₅)₃SnOH) and methacrylic acid (CH₂=C(CH₃)COOH). nih.govwikipedia.org

Triphenyltin Hydroxide: This compound is a white, odorless powder that is stable at room temperature but decomposes upon heating. nih.govwikipedia.org It has been used as a fungicide and in antifouling paints. nsf.govepa.gov In aqueous solutions, triphenyltin hydroxide can exist in equilibrium with other triphenyltin species, and its speciation is dependent on the pH and the presence of other ions. nih.gov For example, in seawater, the chloride ion can compete with the hydroxide ion, leading to the formation of triphenyltin chloride. nih.gov Triphenyltin hydroxide itself can undergo further reactions, such as condensation to form bis(triphenyltin) oxide.

Methacrylic Acid: This is an α,β-unsaturated carboxylic acid that is a key monomer in the production of various polymers. The carboxylic acid group can undergo typical reactions, such as esterification and salt formation. The double bond in methacrylic acid is highly reactive and can readily participate in radical polymerization reactions. The formation of methacrylic acid as a hydrolysis product means that even after the cleavage of the tin-ester bond, a polymerizable species remains in the system.

Radical Polymerization Mechanisms of the Methacryloyloxy Group

The methacryloyloxy group in (methacryloyloxy)triphenyltin is susceptible to radical polymerization, a chain reaction process that leads to the formation of high molecular weight polymers. This process is fundamental to the application of this compound in the synthesis of specialty polymers.

The radical polymerization of vinyl monomers like (methacryloyloxy)triphenyltin proceeds through three main steps: initiation, propagation, and termination. The kinetics of this process can be described by the rate constants for each of these steps.

Initiation: This step involves the generation of free radicals, typically from the decomposition of an initiator molecule like azobisisobutyronitrile (AIBN). youtube.comcmu.eduresearchgate.net The initiator radical then adds to the double bond of the monomer to form a monomer radical. The rate of initiation (Rᵢ) is dependent on the initiator concentration ([I]) and the initiator decomposition rate constant (kₔ).

Propagation: In this step, the monomer radical adds to another monomer molecule, and this process repeats, leading to the growth of the polymer chain. The rate of propagation (Rₚ) is proportional to the monomer concentration ([M]) and the concentration of growing radical chains ([M•]), with the proportionality constant being the propagation rate constant (kₚ).

While specific kinetic parameters for the radical polymerization of (methacryloyloxy)triphenyltin are not available in the reviewed literature, data for structurally similar monomers like methyl methacrylate (MMA) can provide a basis for understanding. The bulky triphenyltin group is expected to have a significant steric effect on the propagation rate, likely leading to a lower kₚ compared to MMA.

The following table presents representative kinetic parameters for the radical polymerization of methyl methacrylate.

| Parameter | Value | Conditions |

| Propagation rate constant (kₚ) | 5.1 x 10² L mol⁻¹ s⁻¹ | 50 °C |

| Termination rate constant (kₜ) | 2.5 x 10⁷ L mol⁻¹ s⁻¹ | 50 °C |

| This table provides typical kinetic parameters for the free-radical polymerization of methyl methacrylate (MMA), which can be used as a reference for understanding the polymerization of (methacryloyloxy)triphenyltin. scribd.com |

The evolution of the polymerization process, including the rate of polymerization and the molecular weight of the resulting polymer, is strongly influenced by the choice of initiator system and the presence of chain transfer agents.

Initiator Systems: The concentration and type of initiator play a crucial role. A higher initiator concentration generally leads to a higher rate of polymerization but can result in lower molecular weight polymers due to the increased number of initiated chains. researchgate.net The efficiency of the initiator (f), which is the fraction of radicals that successfully initiate a polymer chain, is another important factor. cmu.edu For AIBN, the efficiency is typically in the range of 0.5 to 0.8. cmu.edu The choice of initiator can also affect the control over the polymerization, with some systems, like those used in atom transfer radical polymerization (ATRP), allowing for the synthesis of well-defined polymers with low polydispersity. cmu.eduresearchgate.net

Chain Transfer Agents: Chain transfer agents (CTAs) are compounds that can react with a growing polymer radical, terminating its growth and generating a new radical that can initiate a new polymer chain. researchgate.netresearchgate.netutexas.edu This process is often used to control the molecular weight of the polymer. Thiols are a common class of chain transfer agents. researchgate.netresearchgate.net The effectiveness of a CTA is quantified by its chain transfer constant (Cₜᵣ), which is the ratio of the rate constant for chain transfer (kₜᵣ) to the rate constant for propagation (kₚ). utexas.edu A higher Cₜᵣ indicates a more effective chain transfer agent.

The following table shows the chain transfer constants for various thiols in the polymerization of methyl methacrylate, which illustrates the effect of the CTA's structure on its efficiency.

| Chain Transfer Agent | Chain Transfer Constant (Cₜᵣ) |

| n-Dodecanethiol | 0.67 |

| t-Dodecanethiol | 0.17 |

| Thiophenol | 2.7 |

| This table provides chain transfer constants for different thiols in the polymerization of methyl methacrylate (MMA) at 60 °C, demonstrating the influence of the chain transfer agent's structure. researchgate.net |

The polymerization of (methacryloyloxy)triphenyltin can lead to the formation of linear polymers. However, if a crosslinking agent is introduced into the polymerization system, a three-dimensional network structure can be formed. weebly.comresearchgate.net A crosslinking agent is typically a monomer with two or more polymerizable groups, such as ethylene (B1197577) glycol dimethacrylate (EGDMA).

The presence of a crosslinking agent leads to the formation of covalent bonds between the linear polymer chains, resulting in a material that is insoluble and does not melt. The degree of crosslinking has a significant impact on the mechanical and thermal properties of the resulting polymer. Higher crosslinking density generally leads to increased stiffness, hardness, and thermal stability.

The formation of crosslinked architectures can also occur through other mechanisms, such as chain transfer to the polymer backbone, which can create reactive sites for further branching and crosslinking. While the methacrylate group itself does not inherently lead to crosslinking, impurities or the intentional addition of difunctional monomers can result in complex polymeric structures. weebly.com

Exploration of Alternative Polymerization Mechanisms (e.g., Anionic, Cationic, Living Radical Polymerization)

The polymerization of (Methacryloyloxy)triphenyltin, an organotin-containing methacrylate monomer, has been explored through various mechanistic pathways beyond conventional free-radical polymerization. These alternative methods, including anionic, cationic, and living radical polymerization techniques, offer the potential for greater control over the polymer architecture, molecular weight, and polydispersity. Research in this area aims to synthesize polymers with well-defined structures and tailored properties, leveraging the unique characteristics of the triphenyltin moiety.

Anionic Polymerization

The anionic polymerization of methacrylate esters is a well-established method for producing polymers with narrow molecular weight distributions. However, the process is often complicated by side reactions, such as nucleophilic attack on the ester carbonyl group. cmu.edu For methacrylate monomers, the active center is an alkali metal ester enolate. cmu.edu The polymerization is typically initiated by organometallic compounds, such as organolithium reagents, in polar solvents at low temperatures.

While specific studies on the anionic polymerization of (Methacryloyloxy)triphenyltin are not extensively detailed in the public domain, research on analogous monomers provides insight. For instance, the anionic polymerization of other methacrylate esters is known to be sensitive to the reaction conditions, including the choice of initiator, solvent, and temperature. Stabilizers such as alkali metal alkoxides or halides are often employed to control the polymerization and suppress side reactions. cmu.edu A study on the anionic polymerization of methyl methacrylate using a metal-free initiator, tetrabutylammonium (B224687) 1,1-diphenylhexyl anion, highlighted the challenges of incomplete initiation due to equilibrium reactions, which can lead to broad or bimodal molecular weight distributions.

In the context of organotin-containing monomers, the living anionic polymerization of 4-trimethylstannylstyrene has been successfully achieved using sec-butyllithium (B1581126) as an initiator in the presence of dibutylmagnesium (B73119) at -78 °C in tetrahydrofuran. This system allowed for the control of molecular weight and resulted in polymers with low polydispersity. The presence of the organotin group did not appear to hinder the living nature of the polymerization under these conditions. This suggests that with the appropriate choice of initiator and reaction conditions, the anionic polymerization of (Methacryloyloxy)triphenyltin could potentially be controlled.

Cationic Polymerization

Cationic polymerization is another major pathway for polymer synthesis, particularly for monomers with electron-donating groups. The active species in this case is a carbocation. While a wide range of monomers can be polymerized cationically, the application of this method to methacrylates can be challenging due to the electron-withdrawing nature of the ester group, which destabilizes the propagating carbocation.

Specific research on the cationic polymerization of (Methacryloyloxy)triphenyltin is scarce. However, studies on the cationic polymerization of other methacrylate monomers often require strong Lewis acid co-initiators and are typically carried out at low temperatures to suppress side reactions. For instance, the controlled cationic polymerization of p-methoxystyrene has been achieved using a xanthate-type RAFT agent in the presence of HCl·Et₂O, demonstrating a metal-free approach. rsc.org This so-called metal-free RAFT cationic polymerization (MRCP) offers a pathway to control the polymerization of vinyl monomers that are susceptible to cationic initiation. rsc.org The development of cationic antimicrobial polymers from methacrylate derivatives has also been reported, where the cationic nature is introduced into the side chains. nih.govrsc.orgnih.gov These studies, while not directly on organotin methacrylates, indicate the ongoing efforts to expand the scope of cationic polymerization for functional methacrylates.

Living Radical Polymerization

Living radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have emerged as powerful tools for the synthesis of well-defined polymers with controlled molecular weights, low polydispersities, and complex architectures. cmu.educmu.eduyoutube.com

Atom Transfer Radical Polymerization (ATRP)

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization

RAFT polymerization is another powerful living radical polymerization technique that offers excellent control over the polymerization of methacrylates. youtube.comyoutube.com This method utilizes a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization. The choice of CTA is crucial for the successful polymerization of a given monomer.

Research on the RAFT polymerization of bulky methacrylate monomers, such as triphenylmethyl methacrylate (TrMA), which is structurally similar to (Methacryloyloxy)triphenyltin, has shown the formation of stereogradient polymers where the tacticity of the polymer changes with monomer concentration. nih.gov This highlights the potential to control not only the molecular weight but also the microstructure of polymers derived from bulky methacrylates.

Furthermore, the synthesis of block copolymers containing triphenylamine-based polymers via RAFT polymerization has been demonstrated, showcasing the ability to incorporate bulky, functional groups into well-defined polymer architectures. rsc.org The successful RAFT polymerization of various other methacrylate monomers, including those with renewable terpene side groups and amino acid moieties, further underscores the versatility of this technique for creating advanced polymer materials. rsc.orgaston.ac.ukrsc.org

The table below summarizes the general conditions and expected outcomes for the alternative polymerization of a representative bulky methacrylate, providing a potential framework for the investigation of (Methacryloyloxy)triphenyltin.

| Polymerization Method | Initiator/Catalyst System (Example) | Solvent (Example) | Temperature (°C) | Expected Outcome |

| Anionic Polymerization | sec-Butyllithium / Dibutylmagnesium | Tetrahydrofuran | -78 | Controlled molecular weight, low polydispersity |

| Cationic Polymerization | HCl·Et₂O / Xanthate RAFT Agent | Dichloromethane | 0 | Controlled polymerization (for suitable monomers) |

| ATRP | Ethyl 2-bromoisobutyrate / CuBr/bpy | Anisole | 90 | Controlled molecular weight, low polydispersity |

| RAFT Polymerization | AIBN / Trithiocarbonate CTA | Toluene | 70 | Controlled molecular weight, low polydispersity |

Polymerization and Copolymerization Kinetics and Mechanisms Involving Methacryloyloxy Triphenyltin

Homopolymerization Studies of (Methacryloyloxy)triphenyltin

The ability of a monomer to polymerize with itself, or homopolymerize, is a fundamental characteristic. For organotin methacrylates, this process is influenced by the bulky and electronically significant triphenyltin (B1233371) group.

Detailed Kinetic Modeling of the Homopolymerization Process

Detailed kinetic models specifically for the homopolymerization of (Methacryloyloxy)triphenyltin are not widely available in the reviewed scientific literature. However, the process is expected to follow the classical mechanism of free-radical polymerization. This process involves three main stages: initiation, propagation, and termination.

Initiation: A free-radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), decomposes upon heating to form primary radicals. These radicals then react with a (Methacryloyloxy)triphenyltin monomer molecule to initiate the polymer chain.

Propagation: The newly formed monomer radical adds sequentially to other monomer molecules, rapidly extending the polymer chain. The rate of propagation is dictated by a specific rate constant, kp.

Termination: The growth of a polymer chain is halted by termination reactions, which typically occur through the combination or disproportionation of two growing radical chains.

In some related organotin systems, such as di(tri-n-butyltin) itaconate (DTBTI), the monomer reactivity ratio for homopolymerization (r₁) has been found to be effectively zero. nih.gov This indicates that the monomer has little to no ability to form a homopolymer under those specific free-radical conditions, likely due to steric hindrance from the bulky organotin side groups. nih.gov While specific data for (Methacryloyloxy)triphenyltin is scarce, similar steric effects could potentially influence its homopolymerization capability.

Characterization of Poly((methacryloyloxy)triphenyltin) Macrostructures and Morphologies

Comprehensive studies on the macrostructure and morphology of poly((methacryloyloxy)triphenyltin) are not extensively documented. Characterization of such a polymer would typically involve a suite of analytical techniques to determine its molecular weight, structure, and thermal properties.

Standard characterization techniques would include:

Gel Permeation Chromatography (GPC): To determine the number-average (Mn) and weight-average (Mw) molecular weights, as well as the polydispersity index (PDI), which indicates the breadth of the molecular weight distribution.

Spectroscopy (FTIR and NMR): Fourier-transform infrared (FTIR) and nuclear magnetic resonance (¹H and ¹³C NMR) spectroscopy are used to confirm the polymer structure by identifying characteristic functional groups and the arrangement of atoms.

Thermal Analysis (DSC and TGA): Differential scanning calorimetry (DSC) is used to determine thermal transitions like the glass transition temperature (Tg), while thermogravimetric analysis (TGA) assesses the thermal stability and decomposition profile of the polymer.

Copolymerization with Diverse Vinyl Monomers

Copolymerization, the process of polymerizing two or more different monomers, is a powerful method to tailor polymer properties. The incorporation of (Methacryloyloxy)triphenyltin with other vinyl monomers like styrenes or acrylates can produce materials with a combination of properties derived from each constituent.

Determination of Monomer Reactivity Ratios and Sequence Distribution Analysis

The behavior of two monomers in a copolymerization reaction is described by their monomer reactivity ratios, r₁ and r₂. These ratios are the rate constants for a radical adding to its own type of monomer versus the other monomer. uc.edu The values of r₁ and r₂ determine the composition and sequence distribution of the resulting copolymer. uc.edu

While specific reactivity ratios for (Methacryloyloxy)triphenyltin (M₁) with common vinyl monomers (M₂) are not readily found in the literature, they can be determined experimentally by carrying out polymerizations at low conversion with varying initial monomer feed ratios. uc.edu The composition of the resulting copolymer is then analyzed, often using elemental analysis (for tin content) or spectroscopy. nih.govresearchgate.net Methods like the Fineman-Ross and Kelen-Tüdös linearization methods, or non-linear computational analyses, are then used to calculate the reactivity ratios from these data. researchgate.net

The product of the reactivity ratios (r₁r₂) provides insight into the monomer sequence distribution:

r₁r₂ ≈ 1: The copolymer has a random distribution of monomer units. uc.edu

r₁r₂ ≈ 0: The monomers have a strong tendency to alternate along the polymer chain. uc.edu

r₁r₂ > 1: The system favors the formation of block copolymers, though this is rare in free-radical polymerization.

For context, the well-studied styrene/methyl methacrylate (B99206) system exhibits reactivity ratios that lead to a largely random copolymer, with a slight enrichment of the more reactive monomer. researchgate.net

| Method | r₁ (Styrene) | r₂ (Methyl Methacrylate) | r₁r₂ | Copolymer Type |

|---|---|---|---|---|

| Fineman-Ross researchgate.net | 0.45 | 0.38 | 0.171 | Random/Alternating Tendency |

| Kelen-Tüdös researchgate.net | 0.49 | 0.35 | 0.172 | Random/Alternating Tendency |

Impact of Copolymerization on Microstructure and Stereochemical Control

The monomer reactivity ratios directly dictate the microstructure of the copolymer, specifically the sequence distribution of the monomer units. For a hypothetical copolymer of (Methacryloyloxy)triphenyltin (M₁) and a vinyl monomer (M₂), if r₁ > 1 and r₂ < 1, the growing chain ending in M₁ would preferentially add another M₁ monomer, leading to a copolymer with blocks or segments rich in M₁. Conversely, if both r₁ and r₂ are less than 1, as seen in the styrene/MMA system, the copolymer will have a more random or alternating structure. researchgate.net

Stereochemical control, or tacticity, refers to the spatial arrangement of the bulky side groups along the polymer chain (isotactic, syndiotactic, or atactic). In free-radical polymerization, tacticity is primarily influenced by the polymerization temperature and the nature of the monomer's side groups. For bulky monomers like methacrylates, lower polymerization temperatures generally favor syndiotactic placement due to reduced chain mobility and steric hindrance. However, specific studies on the stereochemical control in copolymers of (Methacryloyloxy)triphenyltin are not prominent in the literature.

Interfacial Science and Adhesion Enhancement Through Methacryloyloxy Triphenyltin Systems

Mechanistic Understanding of Covalent Bond Formation at Interfaces with Hydroxyl-Terminated Substrates

The efficacy of a coupling agent lies in its ability to form strong and stable chemical links at the interface. For substrates rich in hydroxyl (-OH) groups, such as silica (B1680970), glass, and various metal oxides, (Methacryloyloxy)triphenyltin offers a unique chemical architecture for creating a robust connection.

In-depth Study of Surface Chemical Interactions and Binding Energetics

The interaction between (Methacryloyloxy)triphenyltin and a hydroxyl-terminated surface is predicated on the reactivity of the triphenyltin (B1233371) moiety. It is hypothesized that a condensation reaction occurs between the triphenyltin group and the surface hydroxyls. This reaction would result in the formation of a stable Sn-O-substrate covalent bond, effectively grafting the molecule onto the inorganic surface.

Advanced surface-sensitive techniques are instrumental in probing these interactions. X-ray Photoelectron Spectroscopy (XPS) would be a primary tool to confirm the formation of the Sn-O bond by analyzing the core level spectra of tin, oxygen, and the substrate elements. Changes in the binding energies of these elements before and after treatment with (Methacryloyloxy)triphenyltin would provide direct evidence of the chemical bonding at the interface.

Role of (Methacryloyloxy)triphenyltin in Interfacial Adhesion Promotion within Composite Materials

Once anchored to the inorganic substrate, the (Methacryloyloxy)triphenyltin molecule presents its methacrylate (B99206) functional group to the surrounding organic matrix. This methacrylate group is capable of participating in free-radical polymerization reactions, which are common curing mechanisms for a wide range of polymer resins, including acrylics, polyesters, and epoxies.

During the curing process of the composite material, the methacrylate group of the surface-grafted (Methacryloyloxy)triphenyltin can co-polymerize with the monomers of the polymer matrix. This creates a continuous chain of covalent bonds that extends from the inorganic filler surface deep into the organic matrix. This covalent integration is the cornerstone of the adhesion promotion mechanism. It effectively transforms a weak physical interface, prone to delamination, into a strong, chemically bonded interphase region.

The impact of this enhanced adhesion on the mechanical properties of the composite material is substantial. The improved stress transfer between the filler and the matrix leads to increases in tensile strength, flexural modulus, and impact resistance.

Strategies for Surface Modification of Inorganic Fillers and Substrates Utilizing (Methacryloyloxy)triphenyltin

The practical application of (Methacryloyloxy)triphenyltin as an adhesion promoter involves the development of effective surface modification strategies. The goal is to create a uniform and dense layer of the coupling agent on the filler or substrate surface.

A common method for surface treatment is a solution-based approach. The inorganic filler is dispersed in a suitable organic solvent containing a dissolved concentration of (Methacryloyloxy)triphenyltin. The mixture is then agitated, often with the application of heat, to facilitate the reaction between the coupling agent and the surface hydroxyl groups. The treated filler is subsequently washed to remove any unreacted material and then dried.

The effectiveness of the surface treatment can be evaluated using various analytical techniques. Fourier-Transform Infrared Spectroscopy (FTIR) can be used to detect the characteristic vibrational bands of the methacrylate and phenyl groups on the filler surface. Thermogravimetric Analysis (TGA) can quantify the amount of coupling agent grafted onto the surface by measuring the weight loss associated with its thermal decomposition.

Development and Evaluation of (Methacryloyloxy)triphenyltin-based Coupling Agents and Adhesion Promoters

The development of commercial coupling agents based on (Methacryloyloxy)triphenyltin would require a thorough evaluation of their performance in various composite systems. This involves comparing the mechanical properties of composites made with treated fillers to those made with untreated fillers.

Standard mechanical tests, such as tensile testing and three-point bend tests, would be conducted to quantify the improvements in strength and stiffness. The durability of the adhesion would be assessed through environmental aging tests, where the composite is exposed to conditions of high humidity and temperature, followed by mechanical testing. A minimal drop in mechanical properties after aging would indicate the formation of a stable and water-resistant interface.

Below is a hypothetical data table illustrating the potential improvements in a silica-filled epoxy composite after treatment with (Methacryloyloxy)triphenyltin.

| Property | Untreated Silica Composite | (Methacryloyloxy)triphenyltin Treated Silica Composite | Percentage Improvement |

| Tensile Strength (MPa) | 75 | 110 | 46.7% |

| Flexural Modulus (GPa) | 8.2 | 11.5 | 40.2% |

| Impact Strength (kJ/m²) | 15 | 25 | 66.7% |

| Water Absorption (24h, %) | 0.8 | 0.3 | -62.5% |

This interactive data table demonstrates the significant enhancements in mechanical performance and a reduction in water absorption that could be expected from the use of (Methacryloyloxy)triphenyltin as a coupling agent.

Computational Chemistry and Theoretical Modeling of Methacryloyloxy Triphenyltin

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and fundamental molecular properties of (Methacryloyloxy)triphenyltin. DFT has proven to be a robust method for studying organotin compounds, providing a balance between computational cost and accuracy. nih.govisca.menih.gov

Key molecular properties that can be calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests a higher propensity to react. Furthermore, conceptual DFT provides a framework for calculating global reactivity descriptors such as electronegativity, chemical hardness, and electrophilicity index, which quantify the molecule's tendency to accept or donate electrons. isca.me

Natural Bond Orbital (NBO) analysis is another powerful tool often used in conjunction with DFT calculations. NBO analysis can provide a detailed picture of the bonding within the molecule, including the nature of the tin-oxygen bond and the delocalization of electrons within the methacrylate (B99206) group. isca.me

Table 1: Representative Calculated Electronic Properties of (Methacryloyloxy)triphenyltin using DFT

| Property | Representative Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons available for donation. |

| LUMO Energy | -1.2 eV | Represents the energy of the lowest energy empty orbital, available to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Correlates with chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Quantifies the overall polarity of the molecule. |

| Mulliken Atomic Charge on Sn | +1.5 e | Provides insight into the electrophilic nature of the tin center. |

Note: The values in this table are illustrative and representative of typical organotin compounds. Actual values would be obtained from specific DFT calculations on (Methacryloyloxy)triphenyltin.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interaction Prediction

While quantum chemical calculations provide a static picture of the molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations are particularly valuable for performing conformational analysis and predicting intermolecular interactions of flexible molecules like (Methacryloyloxy)triphenyltin. nih.govnih.gov

The triphenyltin (B1233371) moiety, with its three phenyl rings, and the methacrylate tail can adopt various conformations due to rotation around single bonds. MD simulations can explore the potential energy surface of the molecule, identifying the most populated and energetically favorable conformations in different environments (e.g., in a vacuum, in a solvent, or in a polymer matrix). researchgate.netuniovi.es This is achieved by solving Newton's equations of motion for the atoms in the system, allowing the molecule to move and change its shape over a simulated period.

Furthermore, MD simulations can be used to predict how (Methacryloyloxy)triphenyltin molecules interact with each other and with other molecules in a system. By simulating a collection of these molecules, one can observe aggregation behavior, the formation of clusters, and the preferred orientation of molecules relative to one another. This is crucial for understanding the bulk properties of the material and how it behaves prior to and during polymerization. The study of intermolecular interactions is also key to understanding the solvation of the monomer in different solvents. nih.gov

Theoretical Prediction of Reactivity Profiles and Spectroscopic Signatures

Computational chemistry provides powerful tools for predicting the reactivity of (Methacryloyloxy)triphenyltin and its spectroscopic signatures. The reactivity of the molecule is largely governed by its electronic structure, which can be probed using methods like DFT. For instance, the calculated electrostatic potential mapped onto the electron density surface can visually identify regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), thus predicting sites susceptible to chemical attack. ccsenet.org

Fukui functions, derived from conceptual DFT, can provide a more quantitative measure of the local reactivity, indicating which atoms are most likely to participate in nucleophilic or electrophilic reactions. ccsenet.org This is particularly relevant for understanding the reactivity of the methacrylate group's double bond in polymerization reactions.

Theoretical methods can also be used to predict various spectroscopic signatures of (Methacryloyloxy)triphenyltin, which can then be compared with experimental data for validation. Time-dependent DFT (TD-DFT) can be employed to calculate the electronic absorption spectrum (UV-Vis), providing information about the energies of electronic transitions. rsc.orgnih.govarxiv.org Similarly, the vibrational frequencies can be calculated and used to predict the infrared (IR) and Raman spectra. researchgate.net These theoretical spectra can aid in the interpretation of experimental spectra and the structural characterization of the compound. Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated, providing further means of structural verification. epstem.net

Table 2: Representative Predicted Spectroscopic Data for (Methacryloyloxy)triphenyltin

| Spectroscopic Technique | Predicted Signature | Significance |

| UV-Vis (TD-DFT) | λmax ≈ 220 nm | Corresponds to π → π* transitions in the phenyl and methacrylate groups. |

| IR (DFT) | C=O stretch: ~1720 cm⁻¹ | Characteristic vibrational mode of the ester carbonyl group. |

| Sn-O stretch: ~550 cm⁻¹ | Indicates the vibration of the bond between tin and the carboxylate oxygen. | |

| ¹H NMR (GIAO) | Phenyl protons: δ ≈ 7.2-7.8 ppm | Chemical shifts of the protons on the triphenyltin moiety. |

| Vinyl protons: δ ≈ 5.5, 6.1 ppm | Chemical shifts of the protons on the methacrylate double bond. |

Note: The values in this table are illustrative and based on typical values for similar compounds. Precise values would be obtained from specific calculations.

Computational Insights into Polymerization Initiation, Propagation, and Termination Mechanisms

Computational modeling can provide detailed mechanistic insights into the free-radical polymerization of (Methacryloyloxy)triphenyltin. wpmucdn.comanu.edu.au The process of polymerization involves several key steps: initiation, propagation, and termination, all of which can be studied using computational methods.

Initiation: The initiation step, often involving a thermal or chemical initiator, generates a free radical that attacks the double bond of the methacrylate monomer. Quantum chemical calculations can be used to model the reaction pathway of this initial attack, determining the activation energy barrier and the structure of the resulting radical species.

Propagation: The propagation step involves the sequential addition of monomer units to the growing polymer chain. Computational models can simulate this process, providing information on the stereochemistry of the addition (isotactic, syndiotactic, or atactic) and the energetics of chain growth. The reactivity ratios in copolymerization, which describe the relative reactivity of different monomers, can also be estimated through computational means. mdpi.com

Termination: Termination reactions, which end the growth of the polymer chain, can occur through combination or disproportionation of two growing chains. The pathways and energetics of these termination steps can be investigated computationally.

Molecular dynamics simulations can also be employed to study the polymerization process on a larger scale. Reactive force fields allow for the simulation of chemical reactions within an MD framework, enabling the modeling of the entire polymerization process from monomers to a polymer network. tue.nl This can provide insights into the evolution of the polymer's structure and properties as the reaction progresses.

Degradation Pathways and Mechanistic Studies of Methacryloyloxy Triphenyltin and Its Corresponding Polymers

Investigation of Hydrolytic Degradation Mechanisms within Polymer Matrices

The hydrolytic stability of the ester linkage in (methacryloyloxy)triphenyltin and its polymers is a key determinant of their persistence in aqueous environments. The hydrolysis process involves the cleavage of the ester bond, which can be catalyzed by both acidic and basic conditions. In the context of a polymer matrix, the accessibility of water to these ester groups plays a significant role in the degradation rate.

The degradation of organotin carboxylates is known to be influenced by the nature of the organic groups attached to the tin atom. While organotin compounds with tin-sulfur bonds are notably resistant to hydrolysis, organotin carboxylates are more susceptible. The hydrolysis of the ester linkage in poly(methacryloyloxy)triphenyltin would lead to the formation of polymethacrylic acid and triphenyltin (B1233371) hydroxide (B78521). The rate of this hydrolysis is dependent on factors such as the pH of the surrounding medium and the hydrophilicity of the polymer matrix. For instance, in related polymer systems, the presence of hydrophilic groups can facilitate water absorption, thereby accelerating hydrolytic degradation.

The degradation of triphenyltin (TPT) compounds, which would be released upon hydrolysis of the polymer, has been observed to proceed through successive dephenylation, yielding diphenyltin (B89523) (DPT) and monophenyltin (MPT) species, and ultimately inorganic tin oxides.

Comprehensive Analysis of Thermal Degradation Processes and Associated Kinetics

The thermal stability of poly(methacryloyloxy)triphenyltin is crucial for its processing and application at elevated temperatures. Thermal degradation of polymethacrylates, such as the well-studied poly(methyl methacrylate) (PMMA), typically proceeds through a complex series of reactions including chain scission, depolymerization, and the formation of volatile products. researchgate.netpsu.edunih.govresearchgate.netresearchgate.netcjmr.orgresearchgate.net

Thermogravimetric analysis (TGA) is a primary technique used to investigate the thermal decomposition of these polymers. For PMMA, thermal degradation is often observed to occur in multiple stages. nih.govmdpi.com The initial stage at lower temperatures is often attributed to the scission of weak links within the polymer chain, such as head-to-head linkages or those formed by initiator residues. mdpi.com At higher temperatures, random chain scission and depolymerization become the dominant degradation pathways, leading to the formation of the monomer, methyl methacrylate (B99206), as the primary volatile product. researchgate.netresearchgate.netresearchgate.net

The kinetics of thermal degradation can be determined using various isoconversional methods applied to TGA data obtained at different heating rates. These methods allow for the calculation of the activation energy (Ea) of the degradation process. For PMMA, the activation energy has been reported to vary with the extent of conversion, suggesting a complex degradation mechanism. mdpi.commarquette.edu The presence of additives, such as the triphenyltin moiety in the case of poly(methacryloyloxytriphenyltin), can significantly influence the thermal stability and degradation kinetics of the polymer.

Table 1: Thermal Degradation Characteristics of Polymethyl Methacrylate (PMMA) (Illustrative Data)

| Heating Rate (°C/min) | Onset Temperature (T_onset) (°C) | Temperature of Maximum Decomposition Rate (T_max) (°C) |

| 5 | 280 | 350 |

| 10 | 295 | 365 |

| 15 | 305 | 375 |

| 20 | 315 | 385 |

Mechanistic Elucidation of Photolytic Degradation Pathways

The photolytic degradation of poly(methacryloyloxytriphenyltin) involves the absorption of ultraviolet (UV) radiation, leading to the excitation of chromophoric groups within the polymer and subsequent chemical reactions. The ester and phenyl groups of the triphenyltin moiety are potential chromophores that can initiate photodegradation.

Studies on the photodegradation of PMMA and other poly(alkyl methacrylate)s have shown that the primary processes involve chain scission and the formation of radicals. researchgate.netgovinfo.govtue.nlresearchgate.net The absorption of UV light can lead to the homolytic cleavage of the main polymer chain or the side groups. researchgate.net For poly(alkyl methacrylate)s, the size of the ester group can influence the rate of photooxidation and photodegradation. tue.nl

Organotin compounds themselves can undergo photodegradation. koreascience.kr The mechanism of photostabilization of polymers like poly(vinyl chloride) (PVC) by organotin compounds suggests that the organotin moiety can act as a radical scavenger and a peroxide decomposer, thereby inhibiting the propagation of degradation reactions. koreascience.kr It is plausible that similar mechanisms could be at play in the photolytic degradation of poly(methacryloyloxytriphenyltin), where the triphenyltin group might initially offer some photostability before it eventually degrades. The degradation of the triphenyltin group under UV irradiation would likely proceed via the cleavage of the tin-carbon bonds.

Identification and Characterization of Degradation Products and Their Formation Mechanisms

The identification of degradation products is crucial for understanding the complete degradation pathway of poly(methacryloyloxytriphenyltin). Based on the degradation mechanisms of related compounds, a variety of products can be anticipated.

Hydrolytic Degradation Products: Under hydrolytic conditions, the primary degradation products are expected to be:

Polymethacrylic acid: Formed by the cleavage of the ester linkage.

Triphenyltin hydroxide (TPTOH): The initial inorganic tin species released.

Diphenyltin oxide (DPTO): Formed from the subsequent degradation of TPTOH.

Monophenyltin species: Further degradation products of DPTO.

Benzene: Can be formed during the dephenylation of the triphenyltin moiety.

Thermal Degradation Products: Thermal degradation is likely to produce a complex mixture of volatile and non-volatile products:

(Methacryloyloxy)triphenyltin monomer: Formed via depolymerization.

Oligomers of poly(methacryloyloxytriphenyltin): Resulting from random chain scission.

Triphenyltin compounds: Released from the polymer backbone.

Carbon monoxide and carbon dioxide: As seen in the degradation of PMMA. researchgate.net

Various organic fragments: Arising from the breakdown of the methacrylate and phenyl groups.

Photolytic Degradation Products: Photolytic degradation is expected to yield products resulting from radical-induced reactions:

Cross-linked polymer chains: Due to the combination of polymer radicals.

Fragmented polymer chains: Resulting from chain scission.

Products of photooxidation: If the degradation occurs in the presence of oxygen, leading to the formation of hydroperoxides, ketones, and alcohols.

Diphenyltin and monophenyltin derivatives: From the photolysis of the triphenyltin group.

The formation of these products occurs through a series of complex chemical reactions. For instance, the hydrolytic cleavage of the ester bond is a nucleophilic substitution reaction. Thermal degradation proceeds through radical chain reactions involving initiation, propagation, and termination steps. Photolytic degradation is initiated by the formation of excited states and free radicals, which then undergo various secondary reactions.

Advanced Materials Science Applications of Methacryloyloxy Triphenyltin Based Polymers

Design and Synthesis of Novel Functional Polymeric Materials Incorporating (Methacryloyloxy)triphenyltin

The design of functional polymeric materials based on (Methacryloyloxy)triphenyltin hinges on the ability to control the polymer architecture and the incorporation of the organotin functionality. The synthesis of the (Methacryloyloxy)triphenyltin monomer itself is a critical first step, typically achieved through the reaction of triphenyltin (B1233371) hydroxide (B78521) or oxide with methacrylic acid or its derivatives.

Once the monomer is obtained, various polymerization techniques can be employed to create novel polymeric materials. Free-radical polymerization is a common and versatile method for polymerizing vinyl monomers like (Methacryloyloxy)triphenyltin. ibm.com The reaction is typically initiated by thermal or photochemical decomposition of an initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), to generate free radicals. These radicals then propagate by adding to the double bond of the monomer, leading to the formation of a homopolymer, poly((methacryloyloxy)triphenyltin).

The synthesis can be carried out using solution, bulk, or emulsion polymerization techniques, each offering distinct advantages in controlling the reaction kinetics and the final properties of the polymer. For instance, solution polymerization allows for good heat dissipation and control over viscosity, while bulk polymerization can yield polymers with high purity.

Key to the design of these functional materials is the ability to tailor their properties. This is achieved by controlling parameters such as molecular weight and molecular weight distribution, which are influenced by reaction conditions like monomer concentration, initiator concentration, temperature, and reaction time.

Table 1: Synthesis of Poly((methacryloyloxy)triphenyltin) via Free-Radical Polymerization

| Initiator | Solvent | Temperature (°C) | Monomer Concentration (mol/L) | Polymer Yield (%) |

| AIBN | Toluene | 70 | 0.5 | 85 |

| BPO | Benzene | 80 | 1.0 | 92 |

| AIBN | DMF | 60 | 0.8 | 88 |

This table presents hypothetical data for illustrative purposes, based on typical conditions for free-radical polymerization of methacrylate (B99206) monomers.

Development and Characterization of Organotin-containing Copolymers for Specialized Applications

To further enhance and diversify the properties of (Methacryloyloxy)triphenyltin-based polymers, copolymerization with other vinyl monomers is a widely employed strategy. This approach allows for the creation of materials with a finely tuned balance of properties, drawing from the characteristics of each comonomer. Commonly used comonomers include methyl methacrylate (MMA) and butyl acrylate (B77674) (BA). mdpi.com

The copolymerization kinetics are governed by the reactivity ratios of the monomers, which describe the relative tendency of a growing polymer chain to add a monomer of the same type versus a monomer of the other type. Determining these reactivity ratios is crucial for predicting the copolymer composition and microstructure (i.e., random, alternating, block, or graft). mdpi.com

For example, the copolymerization of (Methacryloyloxy)triphenyltin (M1) with methyl methacrylate (M2) can be described by the following reactivity ratios:

r1 > 1 : The growing chain ending in M1 prefers to add another M1 monomer.

r2 > 1 : The growing chain ending in M2 prefers to add another M2 monomer.

r1 < 1 and r2 < 1 : An alternating copolymer is likely to form.

r1 ≈ 1 and r2 ≈ 1 : A random copolymer is formed.

Characterization of these copolymers involves a suite of analytical techniques to determine their composition, molecular weight, thermal properties, and mechanical behavior. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy are used to confirm the incorporation of both monomers into the polymer chain and to determine the copolymer composition. Gel Permeation Chromatography (GPC) is employed to measure the molecular weight and polydispersity index (PDI) of the copolymers. Thermal properties, such as the glass transition temperature (Tg), are determined using Differential Scanning Calorimetry (DSC), which provides insight into the material's behavior at different temperatures.

Table 2: Characterization of (Methacryloyloxy)triphenyltin Copolymers

| Comonomer | Molar Feed Ratio (TPTMA:Comonomer) | Copolymer Composition (mol% TPTMA) | Mn ( g/mol ) | PDI | Tg (°C) |

| Methyl Methacrylate | 50:50 | 48 | 25,000 | 2.1 | 115 |

| Butyl Acrylate | 50:50 | 52 | 32,000 | 2.3 | 95 |

| Styrene | 30:70 | 28 | 28,000 | 2.2 | 108 |

This table presents hypothetical data for illustrative purposes. TPTMA refers to (Methacryloyloxy)triphenyltin.

Research into the Fabrication and Performance of Hybrid Organic-Inorganic Materials

The integration of organic polymers with inorganic materials at the nanoscale gives rise to hybrid organic-inorganic materials, which can exhibit synergistic properties not attainable by either component alone. mdpi.com (Methacryloyloxy)triphenyltin-based polymers serve as excellent organic matrices for the incorporation of inorganic moieties like silica (B1680970) (SiO2), creating novel hybrid materials with enhanced thermal stability, mechanical strength, and tailored optical or electronic properties. core.ac.uk

A common method for fabricating these hybrid materials is the sol-gel process. ntu.edu.tw This technique involves the hydrolysis and condensation of inorganic precursors, such as tetraethoxysilane (TEOS), in the presence of the pre-synthesized (Methacryloyloxy)triphenyltin polymer or during the in-situ polymerization of the monomer. The methacrylate group of the organotin monomer can also be functionalized with a coupling agent, such as 3-(trimethoxysilyl)propyl methacrylate (TMSPMA), to facilitate covalent bonding between the organic and inorganic phases. ntu.edu.tw

The performance of these hybrid materials is highly dependent on the morphology and the degree of interaction between the organic and inorganic phases. Characterization techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the dispersion of the inorganic phase within the polymer matrix. X-ray Diffraction (XRD) can be employed to study the crystalline structure of the inorganic component. The thermal stability of the hybrid materials is typically evaluated using Thermogravimetric Analysis (TGA), which often shows an enhancement compared to the pure organic polymer.

Table 3: Properties of (Methacryloyloxy)triphenyltin-Silica Hybrid Materials

| Silica Content (wt%) | Synthesis Method | Decomposition Temperature (°C) | Tensile Strength (MPa) |

| 0 | - | 320 | 45 |

| 5 | Sol-Gel (in-situ) | 345 | 55 |

| 10 | Sol-Gel with TMSPMA | 360 | 68 |

| 20 | Sol-Gel with TMSPMA | 385 | 75 |

This table presents hypothetical data for illustrative purposes.

Exploration of Advanced Coating Formulations and Their Fundamental Performance Characteristics

One of the most significant applications of (Methacryloyloxy)triphenyltin-based polymers is in the formulation of advanced coatings, particularly for marine antifouling applications. lupinepublishers.comresearchgate.net The biocidal activity of the triphenyltin moiety makes these polymers effective in preventing the settlement and growth of marine organisms on submerged surfaces. lupinepublishers.com

The fundamental performance characteristic of these coatings is their ability to release the bioactive organotin compound in a controlled manner over an extended period. This is often achieved through a "self-polishing" mechanism, where the polymer binder slowly hydrolyzes in seawater, releasing the organotin compound and simultaneously renewing the surface to expose a fresh, active layer.

The formulation of these coatings involves blending the (Methacryloyloxy)triphenyltin polymer or copolymer with various additives, including pigments, plasticizers, solvents, and other biocides to achieve the desired application properties and performance. The choice of comonomer in the copolymer binder is critical in controlling the polishing rate and mechanical properties of the coating. For instance, incorporating hydrophilic comonomers can increase the rate of hydrolysis and biocide release.

The performance of these antifouling coatings is evaluated through a series of laboratory and field tests. Leaching rate studies are conducted to measure the amount of organotin released into the seawater over time. Antifouling efficacy is assessed by exposing coated panels to natural seawater and monitoring the extent of biofouling over several months or years. The mechanical properties of the coating film, such as adhesion, hardness, and flexibility, are also crucial for its durability in the harsh marine environment.

Table 4: Performance of (Methacryloyloxy)triphenyltin-Based Antifouling Coatings

| Polymer Binder | Biocide Release Rate (µg Sn/cm²/day) | Antifouling Rating (after 12 months) | Adhesion (MPa) |

| Homopolymer | 1.5 | Excellent | 5.2 |

| Copolymer with MMA (70:30) | 2.1 | Excellent | 4.8 |

| Copolymer with BA (80:20) | 2.8 | Good | 4.5 |

This table presents hypothetical data for illustrative purposes. Antifouling rating is a qualitative measure.

Design Principles and Engineering of Next-Generation Polymeric Composites

Beyond coatings, (Methacryloyloxy)triphenyltin-based polymers can be engineered into next-generation polymeric composites with enhanced properties. By incorporating reinforcing fillers such as glass fibers, carbon fibers, or inorganic nanoparticles, the mechanical and thermal properties of the polymer matrix can be significantly improved. mdpi.comresearchgate.net

The design principles for these composites focus on achieving strong interfacial adhesion between the polymer matrix and the reinforcing filler. This is essential for effective stress transfer from the matrix to the filler, which is the primary mechanism of reinforcement. Surface treatment of the fillers with coupling agents that can interact with the polymer matrix is a common strategy to improve interfacial adhesion.

The engineering of these composites involves selecting the appropriate type, size, shape, and concentration of the filler to achieve the desired balance of properties. For example, the addition of long, continuous fibers can lead to a dramatic increase in tensile strength and modulus, while the incorporation of nanoparticles can improve properties such as hardness and wear resistance.

The mechanical properties of the composites, such as tensile strength, flexural strength, and impact strength, are characterized using standard mechanical testing methods. researchgate.net Thermal properties, including the coefficient of thermal expansion and heat deflection temperature, are also important considerations for many applications.

Table 5: Mechanical Properties of (Methacryloyloxy)triphenyltin-Based Composites

| Reinforcing Filler | Filler Content (wt%) | Tensile Strength (MPa) | Flexural Modulus (GPa) |

| None | 0 | 45 | 2.5 |

| Glass Fibers | 20 | 120 | 8.0 |

| Carbon Fibers | 20 | 180 | 15.0 |

| Silica Nanoparticles | 5 | 58 | 3.2 |

This table presents hypothetical data for illustrative purposes.

Future Research Trajectories and Emerging Paradigms for Methacryloyloxy Triphenyltin Studies

Integration of (Methacryloyloxy)triphenyltin Chemistry with Principles of Sustainable and Green Chemistry

The environmental persistence and toxicity of organotin compounds, including triphenyltin (B1233371) derivatives, necessitate a fundamental shift towards sustainable and green chemistry principles in the study of (methacryloyloxy)triphenyltin. Future research will likely prioritize the development of environmentally benign synthetic routes and a comprehensive understanding of the compound's life cycle.

A key focus will be on minimizing the use and generation of hazardous substances. This includes exploring alternative, less toxic starting materials and employing safer solvent systems. The principles of atom economy, which seek to maximize the incorporation of all materials used in the synthesis into the final product, will be a guiding factor in the design of new synthetic pathways. Furthermore, research into the degradation pathways of (methacryloyloxy)triphenyltin and its potential metabolites in various environmental compartments will be crucial for assessing its long-term environmental impact.

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity